molecular formula C24H19N3O3 B15002897 N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide CAS No. 924851-83-2

N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide

Cat. No.: B15002897
CAS No.: 924851-83-2
M. Wt: 397.4 g/mol
InChI Key: ULJVRJPVVBTJIB-UHFFFAOYSA-N
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Description

N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The subsequent steps involve acylation and methylation reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide is unique due to its specific functional groups and structure, which confer distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for research and development .

Properties

CAS No.

924851-83-2

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-methyl-2-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]benzamide

InChI

InChI=1S/C24H19N3O3/c1-25-23(29)17-12-6-8-14-19(17)27-24(30)22(28)20-16-11-5-7-13-18(16)26-21(20)15-9-3-2-4-10-15/h2-14,26H,1H3,(H,25,29)(H,27,30)

InChI Key

ULJVRJPVVBTJIB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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